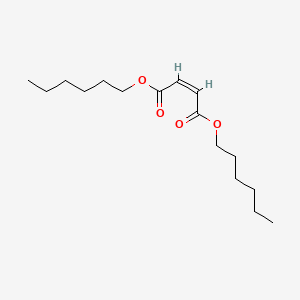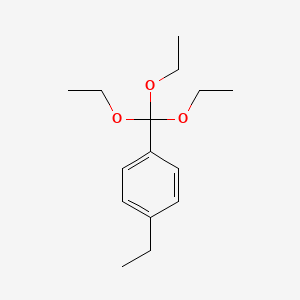
1-Ethyl-4-(triethoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(triethoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with an ethyl group and a triethoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of 1-ethylbenzene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triethoxymethyl group can be reduced to form simpler alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination in the presence of iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-(carboxymethyl)benzene or 1-ethyl-4-(formyl)benzene.
Reduction: Formation of 1-ethyl-4-(methyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-ethyl-4-(bromomethyl)benzene.
科学的研究の応用
1-Ethyl-4-(triethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets The triethoxymethyl group can undergo hydrolysis to form reactive intermediates that can further react with nucleophiles
類似化合物との比較
- 1-Ethyl-4-methylbenzene
- 1-Ethyl-4-(methoxymethyl)benzene
- 1-Ethyl-4-(ethoxymethyl)benzene
Comparison: Compared to 1-ethyl-4-methylbenzene, it offers more functionalization options due to the presence of the triethoxymethyl group
特性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
1-ethyl-4-(triethoxymethyl)benzene |
InChI |
InChI=1S/C15H24O3/c1-5-13-9-11-14(12-10-13)15(16-6-2,17-7-3)18-8-4/h9-12H,5-8H2,1-4H3 |
InChIキー |
YDVBLXQHEMMULH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


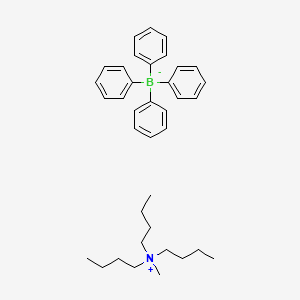
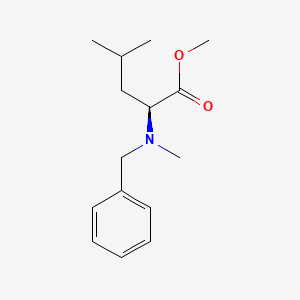
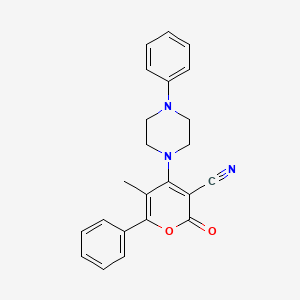
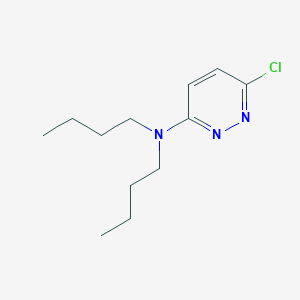
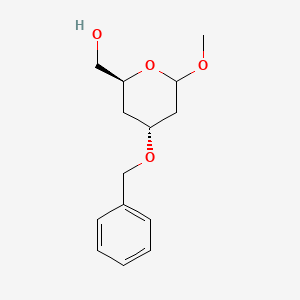
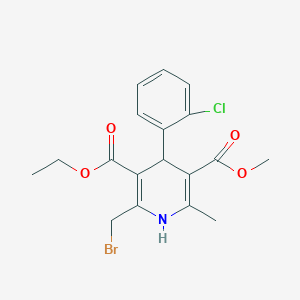
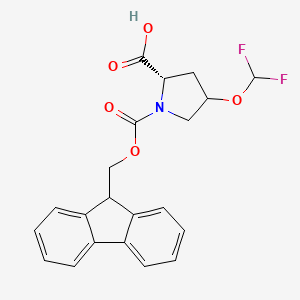
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)
![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
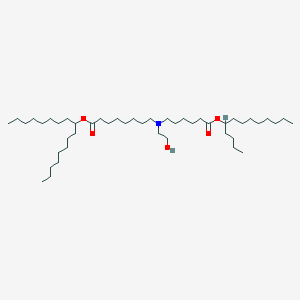
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
